4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID
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Overview
Description
4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a dimethylaminoethyl group through a sulfonamide linkage. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with 2-(dimethylamino)ethylamine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID can be compared with similar compounds such as:
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the sulfonamide linkage.
Ethyl 4-dimethylaminobenzoate: An ester derivative with different chemical properties and applications.
4-(2-Aminoethyl)benzoic acid: Similar backbone but with an aminoethyl group instead of a dimethylaminoethyl group.
The uniqueness of this compound lies in its sulfonamide linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31816-72-5 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-13(2)8-7-12-18(16,17)10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
PXCYVRHHRXRMKQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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